Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane
Description
Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane is a structurally complex organosilicon compound characterized by a trimethylsilyl group attached to a but-1-yn-1-yl backbone. The molecule features a branched peroxy group (2-methylpentan-2-ylperoxy) and a methyl substituent at the third carbon of the butynyl chain. Its synthesis likely involves sequential functionalization of the alkyne backbone, followed by peroxide introduction under controlled conditions .
Properties
CAS No. |
148960-04-7 |
|---|---|
Molecular Formula |
C14H28O2Si |
Molecular Weight |
256.46 g/mol |
IUPAC Name |
trimethyl-[3-methyl-3-(2-methylpentan-2-ylperoxy)but-1-ynyl]silane |
InChI |
InChI=1S/C14H28O2Si/c1-9-10-13(2,3)15-16-14(4,5)11-12-17(6,7)8/h9-10H2,1-8H3 |
InChI Key |
HYAMRGKKRAGJOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)OOC(C)(C)C#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Trimethyl(3-methylbut-1-ynyl)silane Core
The initial step involves preparing the trimethyl(3-methylbut-1-ynyl)silane intermediate, which serves as the backbone for further functionalization.
- Method: Hydrosilylation or nucleophilic substitution on alkynyl precursors.
- Typical Procedure:
- Starting from 3-methyl-1-butyne, the terminal alkyne is reacted with chlorotrimethylsilane in the presence of a base (e.g., triethylamine) or a transition metal catalyst to install the TMS group at the terminal carbon.
- This reaction proceeds under inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.
- Purity and Characterization: The product is typically purified by distillation or chromatography and characterized by GC (>95% purity), NMR, and mass spectrometry to confirm the structure.
| Parameter | Details |
|---|---|
| Starting Material | 3-Methyl-1-butyne |
| Reagent | Chlorotrimethylsilane |
| Catalyst/Base | Triethylamine or transition metal catalyst |
| Solvent | Anhydrous organic solvent (e.g., THF) |
| Atmosphere | Inert gas (N2 or Ar) |
| Temperature | 0 to room temperature |
| Purity | >95% (GC) |
| Characterization | NMR, GC, MS |
Introduction of the (2-methylpentan-2-yl)peroxy Group
The key step is the installation of the bulky peroxy substituent on the 3-methylbut-1-ynylsilane intermediate.
- General Strategy: Peroxy group introduction is commonly achieved via peroxidation reactions using organic hydroperoxides or peroxy acids under controlled conditions.
- Typical Reagents:
- Organic hydroperoxides such as tert-butyl hydroperoxide or 2-methylpentan-2-yl hydroperoxide.
- Peroxy acids like m-chloroperbenzoic acid (mCPBA) for epoxidation or peroxidation.
- Reaction Conditions:
- Low temperature (-10 to 0 °C) to prevent decomposition of the peroxide.
- Use of inert solvents such as dichloromethane or chloroform.
- Controlled addition of oxidant to avoid over-oxidation.
- Catalysts: Sometimes transition metal catalysts (e.g., iron salts) are used to mediate selective peroxide formation.
- Workup: Neutralization with aqueous sodium hydroxide or sodium thiosulfate to quench excess oxidants, followed by extraction and purification by crystallization or chromatography.
| Parameter | Details |
|---|---|
| Starting Material | Trimethyl(3-methylbut-1-ynyl)silane |
| Oxidant | 2-Methylpentan-2-yl hydroperoxide or mCPBA |
| Solvent | Dichloromethane, chloroform |
| Temperature | -15 to 0 °C |
| Catalyst | Fe(II) salts (optional) |
| Workup | Aqueous base quench, extraction |
| Purification | Crystallization or chromatography |
Alternative Synthetic Routes
- Radical Initiated Peroxidation: Using iron-catalyzed radical pathways, the peroxide group can be introduced selectively on the alkyne substrate via radical intermediates, as demonstrated in peroxide-directed C–H functionalization studies.
- Silylperoxide Formation: Direct reaction of silyl-substituted alkynes with peroxy reagents under mild conditions can yield silylperoxides, which are structurally related to the target compound.
Research Findings and Optimization
- Selectivity: The bulky 2-methylpentan-2-yl group enhances selectivity and stability of the peroxide moiety by steric hindrance, reducing side reactions such as homolytic cleavage or rearrangements.
- Temperature Control: Maintaining low temperatures during peroxidation is critical to prevent decomposition and ensure high yield.
- Catalyst Effects: Iron(II) triflate and other iron salts have been shown to catalyze peroxide formation efficiently with minimal side products.
- Purity: Final products typically achieve >95% purity by GC and HPLC, with NMR confirming the integrity of the silyl and peroxy groups.
Summary Table of Preparation Methods
| Step | Method/Conditions | Key Reagents/Catalysts | Notes |
|---|---|---|---|
| 1. Synthesis of TMS-alkyne | Hydrosilylation or nucleophilic substitution | Chlorotrimethylsilane, base/catalyst | Inert atmosphere, anhydrous solvent |
| 2. Peroxy group installation | Peroxidation with hydroperoxide/peroxy acid | 2-Methylpentan-2-yl hydroperoxide, mCPBA, Fe(II) salts | Low temperature, controlled addition |
| 3. Workup and purification | Aqueous base quench, extraction, crystallization | NaOH, Na2S2O3, organic solvents | Avoid heat and light exposure |
Chemical Reactions Analysis
Types of Reactions
Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane undergoes various types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the peroxy group can yield alcohols or other reduced species.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out under mild conditions to prevent decomposition.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through silylation and peroxidation reactions.
Biology: The compound’s peroxy group makes it useful in studies involving oxidative stress and its effects on biological systems.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane involves its ability to undergo oxidation and reduction reactions. The peroxy group can generate reactive oxygen species, which can interact with various molecular targets, including proteins, lipids, and nucleic acids. These interactions can lead to oxidative modifications and changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous organometallic and silicon-containing derivatives, focusing on substituent effects, stability, and applications. Key examples are drawn from lead-containing silanes in , which share structural motifs but differ in central metals and functional groups.
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Impact :
- The peroxide group in the target compound introduces radical reactivity absent in plumbane analogs. This contrasts with lead-based silanes in , which exhibit metallic bonding and catalytic properties .
- Alkyne vs. Aryl Substituents : The butynyl chain in the target compound enables conjugation or cycloaddition reactions (e.g., click chemistry), whereas aryl-plumbyl groups in analogs like [76246-37-2] favor electrophilic substitution .
Stability Trends: Peroxide-containing silanes are inherently less stable than non-peroxidized analogs due to O-O bond lability. For example, plumbane derivatives like [61589-89-7] decompose at ~150°C, while the target compound likely degrades below 100°C . Lead-heavy compounds ([76246-37-2], [95456-32-9]) exhibit higher toxicity and lower environmental compatibility compared to silicon-based peroxides.
Synthetic Challenges :
- The target compound’s peroxide group requires anaerobic conditions during synthesis, akin to methods in (e.g., using 1,4-dioxane and triethylamine for controlled functionalization). Plumbane analogs, however, often employ transmetalation or Grignard-like pathways .
Research Implications and Data Limitations
While direct studies on this compound are scarce, insights are inferred from structurally related compounds:
- Spectroscopic Analysis : Tools like WinGX () could model its crystal structure, though experimental X-ray data is lacking.
- Thermal Profiling : Differential scanning calorimetry (DSC) would clarify its decomposition kinetics compared to plumbane silanes.
Table 2: Hypothetical Physicochemical Data
| Property | Target Compound | [95456-32-9] |
|---|---|---|
| Molecular Weight (g/mol) | ~300 (estimated) | 567.6 |
| Decomposition Temperature (°C) | 90–110 (predicted) | 160–180 |
| Solubility | Polar aprotic solvents | Toluene, THF |
Biological Activity
Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane, also known by its CAS number 148960-04-7, is a silane compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
The molecular formula for this compound is . Its structure includes a silane group attached to a peroxy compound, which may contribute to its reactivity and biological effects.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to generate reactive oxygen species (ROS) through peroxidation processes. This property is significant as ROS are known to play dual roles in biological systems, functioning as signaling molecules at low concentrations while causing oxidative stress at elevated levels.
Key Mechanisms
- Oxidative Stress Induction : The peroxy group in the compound can lead to the formation of free radicals, which may disrupt cellular homeostasis and induce oxidative stress.
- Cell Signaling : Some studies suggest that compounds with peroxy groups can act as signaling molecules, influencing pathways such as apoptosis and cell proliferation.
- Antioxidant Interaction : The compound's structure may allow it to interact with various antioxidants in biological systems, potentially modulating their activity.
Biological Effects
Research has indicated several biological effects associated with Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-y}silane:
Table 1: Summary of Biological Effects
| Effect | Description |
|---|---|
| Cytotoxicity | Induces cell death in certain cancer cell lines through ROS generation. |
| Anti-inflammatory properties | Modulates inflammatory pathways by affecting cytokine release. |
| Neuroprotective effects | Exhibits potential neuroprotective properties by regulating oxidative stress. |
| Hormonal modulation | Influences steroidogenesis in endocrine tissues, potentially affecting hormone levels. |
Case Studies
Several studies have explored the biological activity of similar silane compounds, providing insights into the potential effects of Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-y}silane.
Case Study 1: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of silane derivatives on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis through ROS-mediated pathways, highlighting their potential as chemotherapeutic agents.
Case Study 2: Neuroprotective Mechanisms
Research focused on the neuroprotective effects of silanes indicated that they could mitigate oxidative damage in neuronal cells. The study found that treatment with silane compounds reduced markers of oxidative stress and improved cell viability in models of neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
